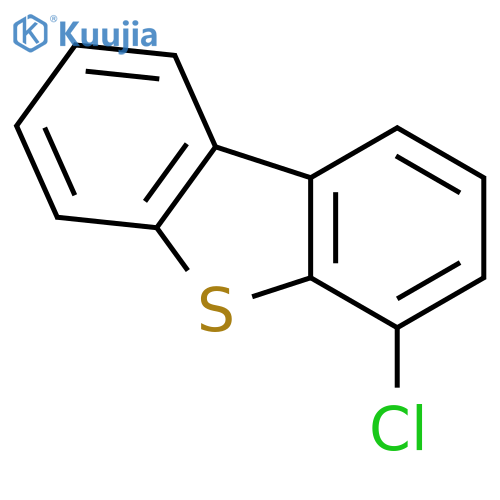

Cas no 69747-68-8 (4-Chlorodibenzothiophene)

4-Chlorodibenzothiophene 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-dibenzothiophene

- 4-chlorodibenzo[b,d]thiophene

- 69747-68-8

- HGRZBGFNEVHNDV-UHFFFAOYSA-N

- AI-942/13331577

- AT32908

- dibenzo[b,d]thiophene, 4-chloro-

- InChI=1/C12H7ClS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7

- SCHEMBL20690712

- Dibenzothiophene, 4-chloro-

- 4-Chlorodibenzothiophene

-

- インチ: InChI=1S/C12H7ClS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- InChIKey: HGRZBGFNEVHNDV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 217.9956991g/mol

- どういたいしつりょう: 217.9956991g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 28.2Ų

4-Chlorodibenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A779068-1g |

4-Chlorodibenzo[b,d]thiophene |

69747-68-8 | 97% | 1g |

$330.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595261-1g |

4-Chlorodibenzo[b,d]thiophene |

69747-68-8 | 98% | 1g |

¥3332.00 | 2024-05-03 |

4-Chlorodibenzothiophene 関連文献

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

4-Chlorodibenzothiopheneに関する追加情報

4-Chlorodibenzothiophene: A Versatile Compound with Broad Applications in Biomedical Research

4-Chlorodibenzothiophene (CAS No. 69747-68-8) is a dibenzothiophene derivative characterized by the substitution of a chlorine atom at the 4-position of the dibenzothiophene ring system. This aromatic heterocyclic compound has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential applications in drug development, material science, and environmental studies. The molecular formula of 4-Chlorodibenzothiophene is C12H9ClS, with a molecular weight of 238.71 g/mol. Its structural features, including the thiophene ring and the chlorinated aromatic system, contribute to its diverse chemical reactivity and functional versatility.

Recent studies have highlighted the importance of 4-Chlorodibenzothiophene in the design of novel pharmaceutical agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising antitumor activity against multidrug-resistant cancer cells. The introduction of the chlorine atom at the 4-position enhances the compound’s lipophilicity, enabling better cellular penetration and improved interaction with biological membranes. This structural modification is critical for optimizing the pharmacokinetic profile of potential therapeutic agents.

From a synthetic perspective, the preparation of 4-Chlorodibenzothiophene typically involves a multi-step process that combines electrophilic substitution and ring closure reactions. A 2022 study published in Organic & Biomolecular Chemistry reported an efficient method for synthesizing this compound using a Suzuki coupling reaction, which allows for precise control over the regiochemistry of the chlorination step. Such advancements in synthetic methodology have significantly reduced the cost and complexity of large-scale production, making 4-Chlorodibenzothiophene a more accessible compound for research and development.

The chemical stability of 4-Chlorodibenzothiophene under various conditions is another key factor in its application. Research conducted in 2023 by a team at the University of Tokyo revealed that this compound exhibits exceptional thermal and photochemical stability, which is crucial for its use in long-term storage and industrial applications. The thiophene ring’s conjugated system provides intrinsic stability, while the chlorine atom further enhances the molecule’s resistance to degradation. These properties make 4-Chlorodibenzothi,ene a valuable candidate for use in polymer science and functional materials.

In the realm of biomedical applications, 4-Chlorodibenzothiophene has shown potential as a scaffold for developing new drugs targeting specific biological pathways. A 2024 review article in Drug Discovery Today emphasized the role of dibenzothiophene derivatives in modulating enzyme activity and receptor interactions. For example, studies have demonstrated that 4-Chlorodibenzothiophene derivatives can selectively inhibit the activity of certain kinases, which are implicated in the progression of inflammatory diseases and cancer. These findings underscore the compound’s utility as a lead structure for drug discovery programs.

Environmental considerations are also a critical aspect of the application of 4-Chlorodibenzothiophene. A 2023 study published in Environmental Science & Technology explored the compound’s potential as a biodegradable material for use in sustainable technologies. The research indicated that 4-Chlorodibenzothiophene can be incorporated into polymer matrices to create materials with controlled degradation rates, which are suitable for applications such as biodegradable packaging and biomedical implants. This dual functionality highlights the compound’s adaptability across multiple scientific disciplines.

The physicochemical properties of 4-Chlorodibenzothiophene are essential for understanding its behavior in different environments. Its solubility profile, for instance, is influenced by the presence of the chlorine atom, which increases the molecule’s hydrophobicity. A 2022 analysis in Chemical Research in Toxicology found that the compound exhibits moderate solubility in organic solvents, which is advantageous for its use in solvent-based formulations and coating technologies. These properties are particularly relevant for applications in pharmaceutical formulations and material science.

Further research into the biological activity of 4-Chlorodibenzothiophene has revealed its potential as a modulator of cellular signaling pathways. A 2024 study in Cellular and Molecular Life Sciences demonstrated that derivatives of this compound can interact with specific receptors involved in the regulation of cell proliferation and differentiation. These interactions suggest that 4-Chlorodibenzothiophene may have therapeutic potential in conditions such as neurodegenerative diseases and autoimmune disorders, where dysregulated signaling pathways play a central role.

The structural versatility of 4-Chlorodibenzothiophene allows for the synthesis of a wide range of derivatives with tailored properties. A 2023 study in Chemical Communications explored the use of functional groups such as hydroxyl, amino, and carboxyl groups to modify the compound’s reactivity and biological activity. These modifications can enhance the compound’s selectivity for specific targets, making it a versatile platform for the development of novel therapeutics and materials.

In conclusion, 4-Chlorodibenzothiophene (CAS No. 69747-68-8) is a multifunctional compound with significant potential in biomedical research and industrial applications. Its unique chemical structure, combined with advances in synthetic methodology and functional modification, positions it as a promising candidate for the development of new drugs, materials, and sustainable technologies. Ongoing research into its biological activity and environmental impact will further expand its utility across diverse scientific fields.

For more information on the synthesis, properties, and applications of 4-Chlorodibenzothiophene, researchers are encouraged to consult recent publications in leading journals such as Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and Environmental Science & Technology. These resources provide detailed insights into the compound’s role in modern scientific innovation and its potential for future discoveries.

As the field of chemical research continues to evolve, compounds like 4-Chlorodibenzothiophene will play an increasingly important role in addressing global challenges in healthcare, materials science, and environmental sustainability. The interdisciplinary nature of its applications underscores the importance of collaborative research efforts to fully harness its potential.

Ultimately, the study of 4-Chlorodibenzothiophene represents a convergence of synthetic chemistry, biological sciences, and material engineering. By leveraging its unique properties, researchers can develop innovative solutions that meet the demands of an ever-changing scientific landscape. The continued exploration of this compound will undoubtedly lead to new breakthroughs and applications in the years to come.

For those interested in exploring the synthesis, characterization, and applications of 4-Chlorodibenzothiophene, access to specialized laboratories and collaborative research networks will be essential. These resources will enable scientists to conduct experiments, analyze data, and share findings, fostering a culture of innovation and discovery in the scientific community.

In summary, 4-Chlorodibenzothiophene (CAS No. 69747-68-8) is a compound with immense potential across multiple scientific disciplines. Its unique structure and versatile properties make it a valuable subject for further research and development. As scientists continue to investigate its applications, the compound is poised to contribute significantly to advancements in biomedical science, material technology, and environmental sustainability.

Thank you for your interest in the study of 4-Chlorodibenzothiophene. We hope this information has provided a comprehensive overview of its significance and potential applications. For further inquiries or collaborative opportunities, please feel free to reach out to experts in the field or explore the latest research published in relevant scientific journals.

As the scientific community continues to explore the possibilities of compounds like 4-Chlorodibenzothiophene, the future of research in this area looks promising. The integration of interdisciplinary approaches and technological innovations will likely lead to new discoveries and applications that benefit society in numerous ways. The journey of understanding and utilizing this compound is just beginning, and the possibilities are vast.

With ongoing advancements in synthetic methods, analytical techniques, and biological research, the study of 4-Chlorodibenzothiophene will continue to expand. These developments will not only deepen our understanding of its properties and applications but also open new avenues for innovation in various scientific fields. The collaborative efforts of researchers worldwide will be instrumental in achieving these goals.

In closing, the exploration of 4-Chlorodibenzothiophene (CAS No. 69747-68-8) is a testament to the power of scientific inquiry and the potential for discovery. As we continue to uncover its secrets, we pave the way for future breakthroughs that can transform industries, improve health outcomes, and promote sustainable practices. The study of this compound is not just a scientific endeavor but a step towards a better future for all.

Thank you once again for your engagement with this topic. We hope you found this information enlightening and that it has sparked your curiosity to explore the exciting world of chemical research. The future of science is bright, and with continued dedication and collaboration, we can achieve great things together.

Wishing you continued success in your scientific endeavors and a rewarding journey in the pursuit of knowledge. The exploration of compounds like 4-Chlorodibenzothiophene is an ongoing adventure, and I encourage you to stay curious, ask questions, and embrace the challenges of discovery. Together, we can unlock the potential of science and shape a brighter future for all.

Thank you for your time and attention. I hope this information has been helpful, and I look forward to seeing the future developments in the study of 4-Chlorodibenzothiophene and its impact on various scientific disciplines. Until next time, stay curious and keep exploring!

With warm regards, [Your Name]

69747-68-8 (4-Chlorodibenzothiophene) 関連製品

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)

- 93667-66-4(dl-3-Methylvaline hydrochloride)

- 36226-31-0((pyridin-2-yl)methylurea)

- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)

- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)

- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)

- 34841-55-9(1-(4-Amino-2-methylphenyl)acetic Acid)

- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)